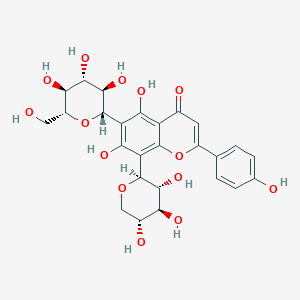

![molecular formula C16H18O11S B161958 [(2R,3R,4S,5R,6S)-3,4,5-トリヒドロキシ-6-(4-メチル-2-オキソクロメン-7-イル)オキシオキサン-2-イル]メチル水素硫酸塩 CAS No. 126938-14-5](/img/structure/B161958.png)

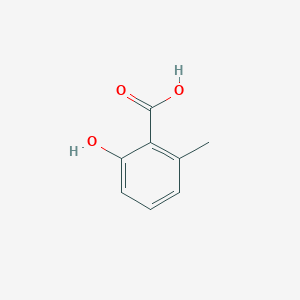

[(2R,3R,4S,5R,6S)-3,4,5-トリヒドロキシ-6-(4-メチル-2-オキソクロメン-7-イル)オキシオキサン-2-イル]メチル水素硫酸塩

説明

[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate, also known as [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate, is a useful research compound. Its molecular formula is C16H18O11S and its molecular weight is 418.4 g/mol. The purity is usually 95%.

The exact mass of the compound [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Thiogalactosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

α-ガラクトシダーゼ用蛍光基質

この化合物は、α-ガラクトシダーゼの蛍光基質です . α-ガラクトシダーゼで切断されると、蛍光生成物である4-MUが放出されます . この特性は、さまざまな生化学アッセイで使用されます .

ファブリー病の検出

この化合物は、ファブリー病に関連するα-ガラクトシダーゼ活性欠損を評価するためのアッセイで使用されます . ファブリー病は、体の細胞に特定の種類の脂肪が蓄積することによって引き起こされる遺伝性疾患です .

GALNS活性の評価

4-メチルウンベリフェリルβ-D-ガラクトピラノシド-6-硫酸塩は、N-アセチルガラクトサミン-6-スルファターゼ(GALNS)活性を定量化するために使用されます . これは、特にGALNSが欠損しているリソソーム蓄積症であるモーキオ症A型の検出に役立ちます .

腸内細菌科内の種別

この化合物は、腸内細菌科の家族内の種別を識別するのに役立ちます . これは、特に微生物学および臨床診断に役立ちます .

植物におけるα-ガラクトシダーゼの局在

作用機序

Target of Action

The primary target of 4-Methylumbelliferyl-α-D-galactopyranoside 6-sulfate, also known as 4MU-α-Gal, is the enzyme α-galactosidase A (GLA) . This enzyme plays a crucial role in the breakdown of certain complex carbohydrates in the body.

Mode of Action

4MU-α-Gal serves as a fluorogenic substrate for α-galactosidase A . When cleaved by GLA, it forms two products: galactose and a fluorescent compound called 4-methylumbelliferone (4MU) . The fluorescence of 4MU can be measured spectrophotometrically .

Biochemical Pathways

The cleavage of 4MU-α-Gal by GLA is part of the larger biochemical pathway involved in the breakdown of complex carbohydrates. This process is crucial for the normal functioning of cells. Disruptions in this pathway, such as a deficiency in GLA activity, can lead to lysosomal storage disorders like Fabry disease .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 4MU-α-Gal is limited. Its solubility in water is approximately 50 mg/ml, which suggests that it may have good bioavailability .

Result of Action

The cleavage of 4MU-α-Gal by GLA results in the release of galactose and the fluorescent compound 4MU . The fluorescence of 4MU can be detected and quantified, providing a measure of GLA activity . This can be particularly useful in diagnosing conditions related to GLA deficiency .

Action Environment

The fluorescence of 4MU, the product of 4MU-α-Gal cleavage, is pH-dependent . Its excitation maxima are 320 and 360 nm at low and high pH, respectively, and its emission maximum ranges from 445 to 455 nm, increasing as pH decreases . This suggests that the action, efficacy, and stability of 4MU-α-Gal can be influenced by the pH of its environment.

生化学分析

Biochemical Properties

The compound [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate is a fluorogenic substrate for α-galactosidase-A . The enzyme α-galactosidase-A converts the substrate to form a blue fluorescent product, methylumbelliferyl . The fluorescence is measured spectrophotometrically .

Cellular Effects

The compound [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate can have significant effects on various types of cells and cellular processes. For instance, it has been used to detect Morquio disease type A, a lysosomal storage disorder in which GALNS is deficient .

Molecular Mechanism

The molecular mechanism of [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate involves its interaction with the enzyme α-galactosidase-A . The enzyme converts the substrate to form a blue fluorescent product, methylumbelliferyl . This conversion is a key part of the compound’s mechanism of action.

Metabolic Pathways

It is known to interact with the enzyme α-galactosidase-A , which could suggest its involvement in the metabolic pathways of this enzyme.

Transport and Distribution

Its interaction with the enzyme α-galactosidase-A could suggest that it may be transported and distributed in a manner similar to the substrates of this enzyme.

Subcellular Localization

Given its interaction with the enzyme α-galactosidase-A , it may be localized in the same subcellular compartments as this enzyme.

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O11S/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23)/t11-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMBMLAUEGWIPT-DZQJYWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925747 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-sulfohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126938-14-5 | |

| Record name | 4-Methylumbelliferyl-6-thiogalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126938145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-sulfohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate in the context of Morquio Syndrome?

A: [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate, also known as 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate, serves as a crucial substrate in diagnosing Morquio Syndrome. This rare genetic disorder arises from a deficiency in the enzyme N-acetylgalactosamine-6-sulfate sulfatase (GALNS) []. The deficient GALNS activity leads to the accumulation of glycosaminoglycans, including keratan sulfate, in various tissues.

Q2: The research paper mentions a new LC/MRM-MS based assay for Morquio Syndrome diagnosis. How does this assay utilize [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate and what are its advantages?

A2: This assay utilizes [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate as the artificial substrate for GALNS. Here's a breakdown of the process:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B161891.png)

![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)